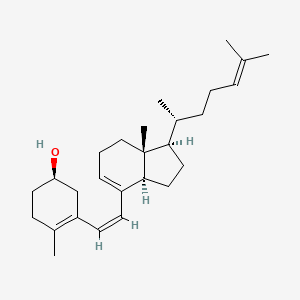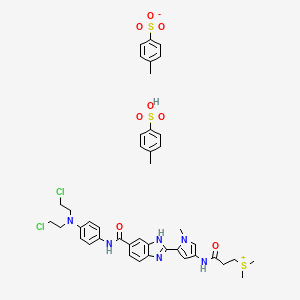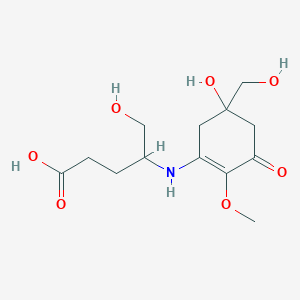
S-15176
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes and reaction conditions for S-15176 involve multiple steps. The compound is synthesized through a series of chemical reactions that include the formation of the piperazine ring and the attachment of the thiophenyl and trimethoxybenzyl groups. The industrial production methods are not extensively detailed in the literature, but they likely involve similar multi-step synthetic processes with optimization for large-scale production .
Analyse Des Réactions Chimiques
S-15176 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
S-15176 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of partial fatty acid oxidation inhibitors. In biology and medicine, it has been investigated for its potential therapeutic effects in conditions such as type 2 diabetes mellitus and ischemia-reperfusion injury. The compound has shown promise in attenuating mitochondrial dysfunction and oxidative damage in various tissues .
Mécanisme D'action
The mechanism of action of S-15176 involves the inhibition of the mitochondrial permeability transition and the suppression of cytochrome c release. This leads to the prevention of mitochondrial dysfunction and the preservation of cellular energy production. The compound also exhibits weak protonophoric activity, which contributes to its overall effects on mitochondrial function .
Comparaison Avec Des Composés Similaires
S-15176 is unique compared to other similar compounds due to its dual action as a partial fatty acid oxidation inhibitor and a mitochondrial permeability transition inhibitor. Similar compounds include trimetazidine, which is also an anti-ischemic agent, and cyclosporin A, which inhibits the mitochondrial permeability transition but does not have the same effects on fatty acid oxidation .
Propriétés
Formule moléculaire |
C31H48N2O4S |
|---|---|
Poids moléculaire |
544.8 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol |
InChI |
InChI=1S/C31H48N2O4S/c1-30(2,3)24-19-23(20-25(27(24)34)31(4,5)6)38-18-10-13-32-14-16-33(17-15-32)21-22-11-12-26(35-7)29(37-9)28(22)36-8/h11-12,19-20,34H,10,13-18,21H2,1-9H3 |
Clé InChI |
GMNFEHDZQAODON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Synonymes |
N-((3,5-di-tert-butyl-4-hydroxy-1-thiophenyl))-3-propyl-N'-(2,3,4-trimethoxybenzyl)piperazine S 15176 S-15176 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1243617.png)
![4-Amino-furazan-3-carboxylic acid [5-(2,4-dimethyl-5-nitro-phenyl)-furan-2-ylmethylene]-hydrazide](/img/structure/B1243619.png)
![2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1243620.png)
![N-(5-aminopentyl)-N-hydroxy-N'-[5-(hydroxy{4-[(5-nitropentyl)amino]-4-oxobutanoyl}amino)pentyl]butanediamide](/img/structure/B1243624.png)






